![molecular formula C19H19ClF2N2O B4759549 2-chloro-4,5-difluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4759549.png)
2-chloro-4,5-difluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide
説明
2-chloro-4,5-difluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature.
作用機序
The mechanism of action of compound X involves its selective binding to ABCB1. This binding inhibits the function of ABCB1, which in turn affects the transport of certain drugs across cell membranes. Specifically, compound X has been shown to increase the intracellular accumulation of certain drugs, such as doxorubicin and paclitaxel, which are commonly used in cancer treatment.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. One of the most notable effects is its ability to increase the intracellular accumulation of certain drugs, as mentioned above. Additionally, compound X has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in drug metabolism. This inhibition can lead to increased drug toxicity in certain cases.
実験室実験の利点と制限
One of the main advantages of using compound X in lab experiments is its selectivity for ABCB1. This selectivity allows researchers to study the function of this protein in isolation, without affecting the function of other proteins in the body. Additionally, compound X has been shown to be relatively stable and easy to synthesize, which makes it a convenient tool for scientific research.
However, there are also some limitations to using compound X in lab experiments. One of the main limitations is its potential for off-target effects. While compound X is selective for ABCB1, it may also interact with other proteins in the body, which can complicate the interpretation of experimental results. Additionally, the effects of compound X may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research involving compound X. One area of interest is the development of new drugs that target ABCB1, based on the structure of compound X. Additionally, researchers are exploring the use of compound X in combination with other drugs, to enhance their efficacy in cancer treatment. Finally, there is ongoing research into the potential off-target effects of compound X, and ways to minimize these effects in future experiments.
In conclusion, compound X is a promising tool for scientific research, with potential applications in drug development and cancer treatment. While there are limitations to its use in lab experiments, the selectivity and stability of this compound make it a valuable tool for studying the function of certain proteins in the body. Ongoing research into the mechanism of action and potential applications of compound X will likely lead to new insights into drug transport and cancer treatment in the future.
科学的研究の応用
Compound X has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of certain proteins in the body. Specifically, compound X has been shown to selectively bind to a protein called ABCB1, which is involved in drug transport across cell membranes. By studying the interaction between compound X and ABCB1, researchers can gain a better understanding of how this protein functions in the body.
特性
IUPAC Name |
2-chloro-4,5-difluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O/c20-16-11-18(22)17(21)10-15(16)19(25)23-14-6-4-13(5-7-14)12-24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUFXLWFRSRDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4,5-difluoro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4759470.png)
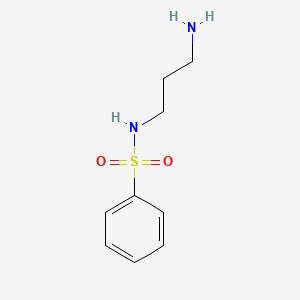
![N-[3-(1-azepanyl)propyl]-2,6-dimethoxybenzamide](/img/structure/B4759477.png)
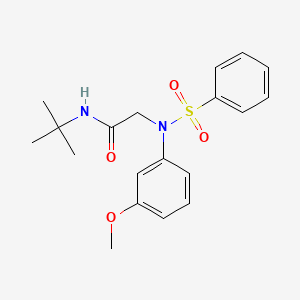
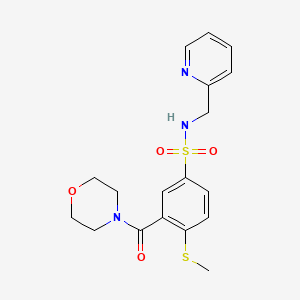

![N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4759504.png)
![2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4759505.png)

![2-(4-methylphenyl)-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B4759520.png)
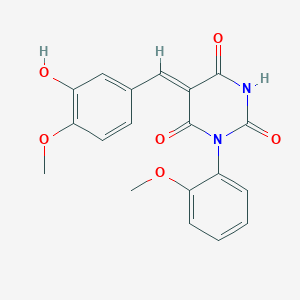
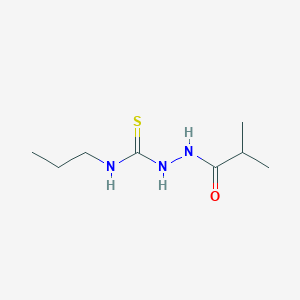
![1-({[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4759539.png)
![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4759555.png)